Merphos-d27

描述

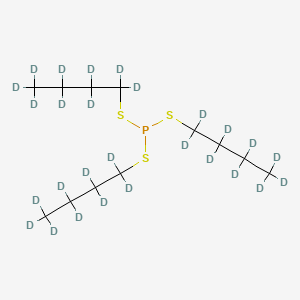

Merphos-d27 is a labeled organophosphate pesticide primarily used in the agriculture industry. It is a specialty product often utilized in proteomics research applications. The molecular formula of this compound is C12D27PS3, and it has a molecular weight of 325.68 .

属性

分子式 |

C12H27PS3 |

|---|---|

分子量 |

325.7 g/mol |

IUPAC 名称 |

tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfanyl)phosphane |

InChI |

InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |

InChI 键 |

KLAPGAOQRZTCBI-DGRGSPICSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(SC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

规范 SMILES |

CCCCSP(SCCCC)SCCCC |

产品来源 |

United States |

准备方法

The preparation of Merphos-d27 involves synthetic routes that typically include the reaction of tributyl phosphorotrithioite with deuterated reagents. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms into the compound. Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with a focus on maintaining high purity and yield .

化学反应分析

Merphos-d27 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound into its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced form using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Merphos-d27 has several scientific research applications, including:

Chemistry: It is used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.

Biology: In biological research, this compound is used to study the effects of organophosphate pesticides on living organisms.

Medicine: Although not used for diagnostic or therapeutic purposes, this compound can be used in medical research to understand the toxicological effects of organophosphates.

Industry: In the agricultural industry, this compound is used as a pesticide to control pests and improve crop yields

作用机制

The mechanism of action of Merphos-d27 involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets and pathways involved in this process are similar to those of other organophosphate pesticides .

相似化合物的比较

Merphos-d27 can be compared with other similar compounds such as:

Tributyl phosphorotrithioite: This compound shares a similar structure and function with this compound but does not contain deuterium atoms.

Phosphorotrithious acid, tributyl ester: Another similar compound with comparable chemical properties and applications.

Folex: A defoliant with a similar chemical structure used in agricultural applications.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in research applications where tracing and identification of reaction pathways are crucial .

生物活性

Merphos-d27 is a synthetic compound belonging to the class of meroterpenoids, which are known for their diverse biological activities. This article aims to provide a detailed examination of the biological activity of this compound, including its mechanisms, effects, and potential applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified under phosphorothioate compounds. Its structure contributes to its biological activity, particularly its interactions with cellular targets.

1. Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cells from tumors such as breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) with IC50 values ranging from 0.19 to 35.4 µM .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with inhibition zones measuring up to 11 mm . This suggests potential use in treating infections caused by resistant strains.

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production . This property positions this compound as a candidate for therapeutic applications in inflammatory diseases.

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of this compound, particularly in models of neurodegeneration. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting its potential utility in treating conditions like Alzheimer's disease .

Case Study 1: Cancer Treatment

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that at concentrations above 10 µM, significant cell death was observed in MCF-7 and A549 cells, indicating its potential as an anti-cancer agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial activity of this compound against common pathogens. The compound was found to inhibit growth in both gram-positive and gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity.

Table: Summary of Biological Activities

| Activity Type | Effect | IC50/Zone of Inhibition |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cell proliferation | 0.19 - 35.4 µM |

| Antimicrobial | Inhibition against MRSA | Zone of inhibition: 11 mm |

| Anti-inflammatory | Reduction in TNF-α levels | Not quantified |

| Neuroprotective | Protection against oxidative stress | Not quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。